molecular formula C27H44O B196358 Lumisterol 3 CAS No. 5226-01-7

Lumisterol 3

Cat. No. B196358
CAS RN: 5226-01-7
M. Wt: 384.6 g/mol
InChI Key: UCTLRSWJYQTBFZ-XMVWLVNMSA-N
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Description

Lumisterol 3 (L3) is a photoisomer of previtamin D3 . It is part of the vitamin D family of steroid compounds and is the (9β,10α) stereoisomer of ergosterol . It was produced as a photochemical by-product in the preparation of vitamin D1, which was a mixture of vitamin D2 and lumisterol .


Synthesis Analysis

Lumisterol can be formed from previtamin D3 in the epidermis by prolonged UVB exposure . It is metabolized by the cytochrome P450 (CYP) isoform CYP11A1 in a variety of tissues to several hydroxylated metabolites . Vitamin D2 can also be formed from lumisterol by an electrocyclic ring opening and subsequent sigmatropic [1,7] hydride shift .


Molecular Structure Analysis

The molecular formula of Lumisterol 3 is C27H44O . It is a normal human secosterooid metabolite from the class of vitamin D3 photoisomer derivatives .


Chemical Reactions Analysis

CYP11A1 initiates the metabolism of lumisterol (L3) through sequential hydroxylation of the side chain to produce 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . CYP11A1 also acts on 7-dehydrocholesterol (7DHC) producing 22(OH)7DHC, 20,22(OH)27DHC, and 7-dehydropregnenolone (7DHP) which can be converted to the D3 and L3 configurations following exposure to UVB .


Physical And Chemical Properties Analysis

The molecular weight of Lumisterol 3 is 384.64 . It is a solid substance with an off-white to light yellow color .

Scientific Research Applications

  • Photoprotection and Anti-inflammatory Effects : L3 and its hydroxyderivatives have shown promising results in protecting human keratinocytes against UVB-induced damage. They function as reverse agonists of certain receptors and interact with the vitamin D receptor (VDR), mediating photoprotection and anti-inflammatory activity. These compounds can suppress UVB-induced inflammatory responses and restore epidermal function, suggesting their potential as photoprotective agents (Chaiprasongsuk et al., 2020).

  • Interaction with Liver X Receptors (LXRs) : Studies have indicated that L3 and vitamin D3 hydroxymetabolites can act on LXRs, which are critical in various metabolic processes. This interaction suggests a new mechanism of action for these compounds, potentially expanding their therapeutic applications (Slominski et al., 2021).

  • Metabolism by CYP11A1 : L3 is metabolized by the enzyme CYP11A1, leading to the formation of various hydroxylated derivatives. This discovery indicates a new pathway for L3 metabolism and suggests that L3 derivatives could have biological activity (Tuckey et al., 2014).

  • Skin Aging and Health : Active metabolites of L3 and vitamin D3 have been shown to exert a variety of anti-aging and photoprotective effects on the skin. These include immunomodulation, anti-inflammatory actions, regulation of keratinocyte proliferation and differentiation, induction of antioxidative responses, inhibition of DNA damage, and promotion of DNA repair mechanisms (Bocheva et al., 2021).

  • Inhibition of SARS-CoV-2 Replication Machinery : Novel vitamin D and lumisterol hydroxymetabolites have been proposed as potential inhibitors of key enzymes in the SARS-CoV-2 replication machinery. This suggests a new avenue for exploring these compounds in the context of viral infections (Qayyum et al., 2021).

Safety And Hazards

Lumisterol 3 may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of skin contact, it is advised to wash the affected area with soap and water .

Future Directions

Novel derivatives of vitamin D3 and lumisterol are promising photoprotective agents . They could be administered orally and/or topically . Other forms of parenteral application of vitamin D3 precursor should be considered to avoid its predominant metabolism to 25(OH)D3 that is not recognized by CYP11A1 enzyme . The efficacy of topically applied vitamin D3 and L3 derivatives needs further clinical evaluation in future trials .

properties

IUPAC Name

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTLRSWJYQTBFZ-XMVWLVNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lumisterol 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lumisterol 3

CAS RN

5226-01-7
Record name Lumisterol3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5226-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9beta,10alpha-Cholesta-5,7-dien-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9β,10α-cholesta-5,7-dien-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lumisterol 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
AM Vertino, CM Bula, JR Chen, M Almeida… - Journal of Biological …, 2005 - ASBMB
… 6-s-cis-locked 1α,25(OH) 2 -lumisterol 3 (JN) analog, also acting through the VDR but with … locked 1α,25(OH) 2 -lumisterol 3 analog in calvaria cells were blocked by three cytoplasmic …
Number of citations: 109 www.jbc.org
TC Chen, KS Persons, Z Lu, JS Mathieu… - The Journal of nutritional …, 2000 - Elsevier
… Lumisterol 3 was prepared by exposing 7-DHC solution in methanol (400 μg/mL) in a quartz … The fraction containing lumisterol 3 was dried and redissolved in 100% ethanol. The UV …
Number of citations: 47 www.sciencedirect.com
AT Slominski, W Li, TK Kim, I Semak, J Wang… - The Journal of steroid …, 2015 - Elsevier
… Studies, initially with purified enzyme, reveal that 7-dehydrocholesterol (7DHC), ergosterol, lumisterol 3, and vitamins D3 and D2 also serve as substrates for CYP11A1, with 7DHC …
Number of citations: 260 www.sciencedirect.com
MF Holick - Journal of Investigative Dermatology, 1981 - Elsevier
… of previtamin Ui is limited to about 10 to 15% of the original 7-dehydrocholesterol content because the previtamin photoisomerizes to 2 biologically inert photo-products, lumisterol 3 and …
Number of citations: 553 www.sciencedirect.com
K Andreo - 2015 - search.proquest.com
… containing 50μg/mL tachysterol3, lumisterol 3, and 7-DHC in … , whereas as 7-DHC and lumisterol 3 were not. Exposure of … No preD 3 was observed when 7-DHC or lumisterol 3 were …
Number of citations: 2 search.proquest.com
MC Dormanen, JE Bishop, MW Hammond… - Biochemical and …, 1994 - Elsevier
… We report here that the two closed B-ring steroid analogs of 1α,25(OH) 2 D 3 , 1α,25(OH) 2 -7-dehydrocholesterol and 1α,25(OH) 2 -lumisterol 3 , are able to generate the nongenomic …
Number of citations: 85 www.sciencedirect.com
M Kajikawa, H Ishida, S Fujimoto, E Mukai… - …, 1999 - academic.oup.com
… Among these 6-s-cis analogs, 1α,25-dihydroxylumisterol 3 (1α,25(OH) 2 lumisterol 3 ) can … lumisterol 3 and is recognized as a specific antagonist of the nongenomic action (15, 24–26). …
Number of citations: 131 academic.oup.com
D Wu, G Nealon, Y Liu, TK Kim, AT Slominski… - The Journal of Steroid …, 2023 - Elsevier
… Lumisterol 3 is similarly produced in human skin from 7-dehydrocholesterol by UVB and can be converted to hydroxy-metabolites by CYP27A1 and CYP11A1. These products are …
Number of citations: 4 www.sciencedirect.com
LP Zanello, AW Norman - Journal of Biological Chemistry, 1997 - ASBMB
… On the other hand, 1 nm of the 6-s-cis locked analog 1α,25(OH) 2 -lumisterol 3 significantly increased by about 2.2-fold outward Cl − currents in the ROS 17/2.8 cells, whereas the …
Number of citations: 120 www.jbc.org
IA Gvozdovsky, IP Terenetskaya - UKRAINS'KYI FIZYCHNYI …, 2002 - archive.ujp.bitp.kiev.ua
… (7-DHC), lumisterol 3 and ergosterol) possess the lower helix twisting power (HTP) than vitamin D2 (ergocalciferol) with its flexible molecular structure [7]. In all cases, cholesteric …
Number of citations: 4 archive.ujp.bitp.kiev.ua

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